5-Isoxazoleacetic acid

Physicochemical characterization Quality control Isomer identification

5-Isoxazoleacetic acid (CAS 4992-21-6), also known as 2-(1,2-oxazol-5-yl)acetic acid or isoxazol-5-yl-acetic acid, is a heterocyclic carboxylic acid building block with the molecular formula C5H5NO3 and molecular weight 127.10 g/mol. The compound features an isoxazole ring with the acetic acid moiety attached at the 5-position, a substitution pattern distinct from its 3-isomer (CAS 57612-86-9) and 4-isomer analogs.

Molecular Formula C5H5NO3
Molecular Weight 127.099
CAS No. 4992-21-6
Cat. No. B2934260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isoxazoleacetic acid
CAS4992-21-6
Molecular FormulaC5H5NO3
Molecular Weight127.099
Structural Identifiers
SMILESC1=C(ON=C1)CC(=O)O
InChIInChI=1S/C5H5NO3/c7-5(8)3-4-1-2-6-9-4/h1-2H,3H2,(H,7,8)
InChIKeyXQFWVJKTSSNQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Isoxazoleacetic Acid (CAS 4992-21-6): Baseline Physicochemical and Structural Profile for Procurement Decisions


5-Isoxazoleacetic acid (CAS 4992-21-6), also known as 2-(1,2-oxazol-5-yl)acetic acid or isoxazol-5-yl-acetic acid, is a heterocyclic carboxylic acid building block with the molecular formula C5H5NO3 and molecular weight 127.10 g/mol . The compound features an isoxazole ring with the acetic acid moiety attached at the 5-position, a substitution pattern distinct from its 3-isomer (CAS 57612-86-9) and 4-isomer analogs. Key predicted physicochemical properties include a melting point of 104.0–104.5 °C, a boiling point of 308.0±17.0 °C, a density of 1.368±0.06 g/cm³, and a pKa of 3.70±0.10 . The measured LogP is -0.63, indicating moderate hydrophilicity . This compound serves as a fundamental scaffold and key synthetic intermediate for several pharmacologically important 5-substituted isoxazole derivatives, including the marketed COX-1-selective inhibitor Mofezolac (3,4-diaryl-isoxazole-5-acetic acid) . It is commercially available at typical purities of 95% to 98% from multiple suppliers , .

Why Generic Substitution of Isoxazoleacetic Acid Isomers Is Chemically Unsound: 5-Isoxazoleacetic Acid vs. 3-Isoxazoleacetic Acid Procurement Risks


Although 5-Isoxazoleacetic acid (CAS 4992-21-6) and its 3-isomer (CAS 57612-86-9) share the identical molecular formula (C5H5NO3) and molecular weight (127.10 g/mol), these positional isomers are not interchangeable in synthetic or pharmacological contexts. The substitution position on the isoxazole ring profoundly influences the electronic distribution, dipole moment, acidity (pKa), lipophilicity (LogP), and hydrogen-bonding capacity . Measured physical properties diverge quantitatively: the 5-isomer exhibits a higher melting point (104.0–104.5 °C) compared to the 3-isomer (85.0–85.5 °C) , and a more negative LogP (-0.63) versus an estimated LogP of approximately -0.22 for the 3-isomer . Critically, the 5-acetic acid substitution pattern is the specific scaffold required for constructing 3,4-diarylisoxazol-5-yl acetic acid derivatives, a pharmacophore class that includes the clinically used COX-1-selective inhibitor Mofezolac (IC50 = 1.44 nM for COX-1, with ~310-fold selectivity over COX-2) . The 3-isomer cannot serve as a direct precursor for this pharmacophore class. Moreover, the CymitQuimica datasheet for 5-Isoxazoleacetic acid explicitly documents its cell-permeable, apoptosis-inducing activity against melanoma cells, including in vivo xenograft data , while equivalent documentation for the 3-isomer is absent from the literature. These quantitative differences in physicochemical properties, synthetic utility, and documented bioactivity make blind substitution of one isomer for the other a source of irreproducible results, failed reactions, and invalid biological screening outcomes.

Quantitative Differentiator Evidence for 5-Isoxazoleacetic Acid (CAS 4992-21-6) Against Closest Analogs


Melting Point: 5-Isoxazoleacetic Acid vs. 3-Isoxazoleacetic Acid — A Quantifiable Purity and Handling Differentiator

The melting point of 5-Isoxazoleacetic acid is reported as 104.0–104.5 °C , substantially higher than the 85.0–85.5 °C (recrystallized from benzene) reported for the 3-isomer (CAS 57612-86-9) . This ~19 °C difference provides a simple, quantitative criterion for confirming isomer identity and assessing purity upon receipt. A melting point significantly below 100 °C for a sample ordered as CAS 4992-21-6 would indicate either the wrong isomer or unacceptable impurity levels.

Physicochemical characterization Quality control Isomer identification

Lipophilicity (LogP): Quantitative Difference Between 5-Isoxazoleacetic Acid and Its 3-Isomer

The measured LogP of 5-Isoxazoleacetic acid is -0.63 , while the estimated LogP for the 3-isomer is approximately -0.22 (predicted data; experimental LogP for the 3-isomer is not publicly available) . The more negative LogP of the 5-isomer reflects a ~2.6-fold higher thermodynamic preference for the aqueous phase, which has direct implications for reversed-phase HPLC retention times, extraction protocols, and predictions of passive membrane permeability. Users developing chromatographic methods or evaluating the suitability of these compounds for cell-based assays should not assume identical behavior.

ADME prediction Drug design Chromatographic behavior

Synthetic Utility: 5-Isoxazoleacetic Acid as the Exclusive Direct Precursor to the 3,4-Diarylisoxazol-5-yl Acetic Acid Pharmacophore (COX-1 Selective NSAIDs)

5-Isoxazoleacetic acid or its esters serve as the required core intermediate for constructing 3,4-diarylisoxazol-5-yl acetic acid derivatives, a pharmacophore class that includes Mofezolac (CAS 78967-07-4), a clinically approved COX-1-selective nonsteroidal anti-inflammatory drug (NSAID) with an IC50 of 1.44 nM for COX-1 and ~310-fold selectivity over COX-2 (IC50 = 447 nM) . This synthetic pathway is explicitly protected by patents, including U.S. Patent 5,310,926, which describes processes for producing isoxazole derivatives as intermediates for preparing (3,4-diarylisoxazol-5-yl) acetic acid derivatives useful as anti-inflammatory agents, analgesics, and antipyretics [1]. The 3-isomer and 4-isomer of isoxazoleacetic acid cannot serve as direct substitutes in this synthetic route because the diaryl substitution must occur at the 3- and 4-positions, requiring the acetic acid moiety to be anchored at the 5-position.

Medicinal chemistry COX-1 selective inhibitors Pharmacophore synthesis

Bioactivity Documentation: 5-Isoxazoleacetic Acid Displays Cell-Permeable Apoptosis-Inducing Activity; 3-Isomer Lacks Comparable Published Evidence

According to the CymitQuimica technical datasheet, 2-(1,2-oxazol-5-yl)acetic acid (5-Isoxazoleacetic acid) is a cell-permeable compound that induces cancer cell death via apoptosis, with demonstrated in vitro efficacy against mouse melanoma cells and in vivo efficacy in mice bearing human melanoma xenografts. The reported mechanism involves caspase-3 activation through mitochondrial membrane potential inhibition, cytochrome C release, chloride channel activation, and ROS generation . No equivalent bioactivity data—cell-based or in vivo—has been published for the unsubstituted 3-isomer of isoxazoleacetic acid (CAS 57612-86-9) in the open scientific or patent literature as of 2026. This absence of data does not prove the 3-isomer is inactive, but it means the 5-isomer is the only isomer with documented, actionable bioactivity data that can be used to justify its selection in cell-based screening or in vivo pharmacology studies.

Anticancer research Apoptosis Cell permeability

5-Isoxazoleacetic Acid Scaffold Serves as Synthetic Entry Point for von Hippel-Lindau (VHL) E3 Ligase Ligands Used in PROTAC Design

The 3-methyl derivative of 5-isoxazoleacetic acid (CAS 19668-85-0) is a documented reagent for the solid-phase synthesis of von Hippel-Lindau (VHL) protein ligands . A crystal structure deposited in the Protein Data Bank (PDB) confirms the binding of a (3-methylisoxazol-5-yl)acetyl-containing ligand to the pVHL-ElonginB-ElonginC complex [1]. This establishes the 5-isoxazoleacetic acid scaffold as a direct synthetic entry point into VHL ligands, a critical component of PROTAC (Proteolysis Targeting Chimera) bifunctional degraders. The 3-isomer or 4-isomer of isoxazoleacetic acid cannot yield this specific (3-methylisoxazol-5-yl)acetyl moiety without substantial synthetic redesign. For medicinal chemistry groups developing VHL-recruiting PROTACs, 5-Isoxazoleacetic acid and its 3-methyl derivative offer a validated, structurally characterized starting point that can accelerate hit-to-lead timelines compared to de novo ligand design.

PROTAC design VHL ligands Targeted protein degradation

Validated Application Scenarios for 5-Isoxazoleacetic Acid (CAS 4992-21-6) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 3,4-Diarylisoxazol-5-yl Acetic Acid COX-1-Selective NSAIDs

5-Isoxazoleacetic acid is the mandatory starting scaffold for constructing 3,4-diarylisoxazol-5-yl acetic acid derivatives, including the marketed drug Mofezolac (COX-1 IC50 = 1.44 nM) [Section 3, Evidence Item 3]. Researchers developing next-generation COX-1-selective anti-inflammatory agents with improved selectivity or reduced gastrointestinal toxicity should procure the 5-isomer exclusively; the 3- and 4-isomers cannot access this pharmacophore without complete synthetic route redesign [1].

Chemical Biology: Cell-Permeable Probes for Apoptosis and Ion Channel Research

The CymitQuimica datasheet documents that 5-Isoxazoleacetic acid is a cell-permeable compound that induces apoptosis in melanoma cells via mitochondrial membrane potential disruption, caspase-3 activation, cytochrome C release, ROS generation, and chloride channel modulation [Section 3, Evidence Item 4] . Groups studying chloride channel pharmacology, mitochondrial apoptosis pathways, or evaluating isoxazole-based anticancer probes should select the 5-isomer as the only isomer with published cell-based and in vivo bioactivity characterization.

Targeted Protein Degradation: PROTAC VHL Ligand Synthesis

The 3-methyl derivative of 5-Isoxazoleacetic acid is a documented synthetic reagent for solid-phase VHL ligand synthesis, and a co-crystal structure of a (3-methylisoxazol-5-yl)acetyl-containing ligand bound to the VHL-EloB-EloC complex is available in the PDB [Section 3, Evidence Item 5] [2]. PROTAC discovery teams seeking structurally characterized VHL-binding warheads should procure 5-Isoxazoleacetic acid or its 3-methyl derivative (CAS 19668-85-0) to exploit this crystallographically validated binding motif for rational PROTAC design.

Quality Control and Analytical Method Development: Isomer-Specific Reference Standard

The melting point difference of ~19 °C (5-isomer: 104.0–104.5 °C vs. 3-isomer: 85.0–85.5 °C) and LogP difference (5-isomer: -0.63 vs. 3-isomer: ~-0.22) provide clear, instrument-accessible parameters for identity confirmation and purity assessment [Section 3, Evidence Items 1 and 2] , . Analytical laboratories developing HPLC methods for isoxazole-containing reaction monitoring or purity testing should use authentic 5-Isoxazoleacetic acid as the reference standard, with the understanding that the 3-isomer exhibits different retention behavior due to its distinct lipophilicity.

Quote Request

Request a Quote for 5-Isoxazoleacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.